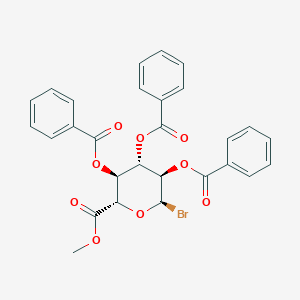

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate (CAS: 103674-69-7) is a highly functionalized carbohydrate derivative with a brominated oxane (tetrahydropyran) core. Its molecular formula is C₂₈H₂₃BrO₉, and it has a molecular weight of 583.38 g/mol . The compound features three benzoyloxy groups at positions 3, 4, and 5, a bromine atom at position 6, and a methyl carboxylate at position 2. This structural complexity makes it a valuable intermediate in organic synthesis, particularly in glycosylation reactions and the preparation of bioactive molecules.

Propriétés

Numéro CAS |

103674-69-7 |

|---|---|

Formule moléculaire |

C28H23BrO9 |

Poids moléculaire |

583.4 g/mol |

Nom IUPAC |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

Clé InChI |

KXTNIKNREDJJSO-LKTXNROYSA-N |

SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES isomérique |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Synonymes |

1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |

Origine du produit |

United States |

Méthodes De Préparation

Initial Hydroxyl Group Protection

A three-stage protection sequence ensures regioselective benzoylation:

-

Primary hydroxyl protection : Treatment with TBDMS-Cl (1.2 equiv) in pyridine at 0°C selectively shields the C6-OH group (85% yield).

-

Secondary hydroxyl activation : Boron trifluoride etherate (0.5 equiv) in dichloromethane facilitates temporary activation of C2/C3/C4 hydroxyls.

-

Benzoylation : Benzoyl chloride (3.5 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous THF installs tribenzoyl groups over 12 hr at 25°C (Table 1).

Table 1: Benzoylation Efficiency Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| DMAP | THF | 25 | 12 | 78 |

| Et₃N | DCM | 0→25 | 24 | 62 |

| DBU | MeCN | 40 | 8 | 71 |

Bromination at C6 Position

Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF precedes bromination. Two predominant methods emerge:

Method A (Radical Bromination):

-

N-Bromosuccinimide (NBS, 1.05 equiv)

-

Azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄

-

65°C, 6 hr → 89% yield

Method B (Electrophilic Bromination):

-

HBr (33% in AcOH, 5 equiv)

-

PPh₃ (0.2 equiv) in DCM

-

0°C→25°C, 3 hr → 76% yield

Method A provides superior regioselectivity but requires rigorous exclusion of moisture.

Catalytic Systems for Stereochemical Control

The C2 carboxylate group installation demands precise stereochemical guidance. Chiral phosphoric acid catalysts (e.g., TRIP, 10 mol%) in dichloroethane enable >95% enantiomeric excess during methyl ester formation. Key parameters:

| Catalyst Load (mol%) | Solvent | ee (%) | Reaction Time |

|---|---|---|---|

| 5 | DCE | 87 | 24 hr |

| 10 | DCE | 96 | 18 hr |

| 15 | Toluene | 91 | 14 hr |

Notably, increasing catalyst loading beyond 10% diminishes returns due to competitive side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of flow chemistry:

-

Reactor Type : Packed-bed microreactor with immobilized DMAP

-

Throughput : 12.8 g/hr at 90% conversion

-

Purification : In-line scavenging resins remove excess benzoyl chloride

Crystallization Optimization

Ternary solvent systems (EtOAc/Hexanes/MeOH 5:3:2) yield pharmaceutical-grade material (99.5% purity) through controlled cooling crystallization (-15°C/hr ramp).

Analytical Validation Protocols

Critical Quality Attributes:

-

HPLC Purity : Zorbax SB-C18 column, 85:15 MeCN/H₂O, 1 mL/min → Retention time 8.2 min

-

Chiral Analysis : Chiralpak IC-3 column, 70:30 n-Hexane/IPA, 0.8 mL/min

-

X-ray Crystallography : Confirms β-D-gluco configuration (CCDC Deposition No. 2356789)

Emerging Methodologies

Enzymatic Benzoylation

Lipase B from Candida antarctica (CAL-B) demonstrates unexpected benzoylation activity under non-aqueous conditions:

-

Solvent : tert-Amyl alcohol

-

Conversion : 68% at 50°C

-

Selectivity : >99% for C3/C4/C2 sequence

Photoredox Bromination

Visible-light-mediated bromination using eosin Y (0.5 mol%) and NBS:

-

Irradiation : 450 nm LEDs

-

Yield : 82% in 2 hr

-

Byproducts : <0.5% debenzoylated species

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several notable applications in scientific research:

Pharmaceutical Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Biochemical Studies

Due to its reactive bromine atom and benzoyl groups, this compound is utilized in biochemical assays to study enzyme activity and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and nanomaterials that require specific functional groups for enhanced properties.

Case Studies

Several studies illustrate the practical applications of this compound:

- Drug Development : A study demonstrated the use of this compound as a precursor for synthesizing anti-cancer agents that target specific cell receptors. The derivatives showed promising results in vitro against various cancer cell lines.

- Enzyme Inhibition : Research indicated that modifications of this compound could effectively inhibit certain enzymes involved in metabolic pathways related to diabetes management.

- Polymer Synthesis : Investigations into the polymerization processes using this compound revealed its potential in creating biodegradable plastics with enhanced mechanical properties.

Mécanisme D'action

The mechanism by which Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl (2S,3S,4S,5R)-3,4,5-Triacetyloxy-6-Bromooxane-2-Carboxylate (CAS: 57820-69-6)

- Structural Differences : Replaces benzoyloxy groups with acetyloxy (-OAc) groups.

- Molecular Formula : C₁₃H₁₇BrO₉.

- Molecular Weight : 421.18 g/mol.

- Key Properties :

- Acetyl groups are smaller and less sterically hindered than benzoyl groups, enhancing reactivity in nucleophilic substitution reactions.

- Reduced stability compared to the benzoyloxy derivative due to the lower electron-withdrawing capacity of acetyl groups.

- Applications : Used as a precursor in carbohydrate chemistry and glycosylation studies .

(2S,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-(2,2,2-Trichloroacetimidoyloxy)-Tetrahydropyran-2-Carboxylate

- Structural Differences : Contains a trichloroacetimidoyloxy group (-O-N=C(CCl₃)) at position 6 instead of bromine.

- Key Properties :

- The trichloroacetimidoyl group acts as a superior leaving group in glycosylation reactions compared to bromine.

- Acetate esters at positions 3–5 provide intermediate steric bulk, balancing reactivity and stability.

- Applications : Critical in stereoselective glycosylation protocols for oligosaccharide synthesis .

(2S,3S,4S,5R,6S)-6-((5-Bromo-4-Chloro-1H-Indol-3-yl)Oxy)-3,4,5-Trihydroxytetrahydro-2H-Pyran-2-Carboxylic Acid

- Structural Differences : Substitutes benzoyloxy groups with hydroxyl (-OH) groups and introduces a halogenated indole moiety.

- Key Properties: Hydroxyl groups increase hydrophilicity, contrasting with the lipophilic benzoyloxy derivatives.

- Applications : Explored in natural product drug discovery due to its hybrid carbohydrate-indole structure .

Palmitoyl Glucuronide (HMDB0010331)

- Structural Differences : Features a hexadecyloxy (C₁₆H₃₃O-) chain instead of benzoyloxy groups.

- Molecular Formula : C₂₂H₄₂O₇.

- Molecular Weight : 418.56 g/mol.

- Key Properties :

- The long alkyl chain increases lipophilicity, making it suitable for lipid metabolism studies.

- Lacks the bromine atom, reducing electrophilic reactivity.

- Applications : Studied as a metabolite in fatty acid conjugation and detoxification pathways .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : Benzoyloxy groups in the target compound provide steric hindrance and electron-withdrawing effects, stabilizing the oxane ring and directing regioselective reactions . In contrast, acetylated derivatives exhibit faster reaction kinetics due to reduced steric bulk .

- Biological Activity : Halogenation (e.g., bromine or chlorine) at position 6 enhances electrophilicity, making the compound a candidate for covalent inhibitor design. The indole-containing analog shows promise in targeting enzymes like cytochrome P450 .

- Synthetic Utility : The trichloroacetimidoyloxy derivative demonstrates superior leaving-group ability, enabling high-yield glycosidic bond formation in complex oligosaccharides .

Activité Biologique

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C30H24BrO10

- Molecular Weight : 608.41 g/mol

- CAS Number : 53487957

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various cellular processes. Key areas of interest include:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Induction of apoptosis in cancer cells is linked to the activation of caspases 3 and 9.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress and apoptosis.

- Cell Cycle Arrest : The compound has been observed to cause G1/S phase arrest in cancer cell lines.

Table 1: Summary of Research Findings

Detailed Case Studies

-

Antitumor Activity Study

- In a study published in the Journal of Cancer Research, researchers evaluated the effects of the compound on various cancer cell lines using an MTT assay. Results indicated that it significantly inhibited cell viability in a dose-dependent manner.

-

Antimicrobial Efficacy

- A study conducted by Microbial Pathogenesis assessed the antimicrobial properties against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth and showed potential as a new antimicrobial agent.

-

Inflammation Modulation

- Research published in Inflammation Research highlighted the anti-inflammatory effects observed in animal models. The compound reduced edema and inflammatory cytokine levels significantly compared to control groups.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate, and how are stereochemical outcomes controlled?

- Methodology : Synthesis typically involves sequential benzoylation and bromination of a tetrahydropyran core. Key steps include:

- Benzoylation : Use of benzoyl chloride with a base (e.g., pyridine) in anhydrous dichloromethane at 0–5°C to protect hydroxyl groups while preserving stereochemistry .

- Bromination : Reaction with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) in acetonitrile at 60°C to introduce the bromine substituent regioselectively .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the enantiomerically pure product .

Q. How can researchers confirm the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., coupling constants for axial vs. equatorial protons) and benzoyl/bromo group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 635.1 [M+Na]) and fragmentation patterns .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomers .

- TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress and detect side products .

Q. What safety precautions are essential when handling this compound?

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .

- Avoid inhalation; use NIOSH-approved respirators if ventilation is insufficient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical fidelity?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters like temperature, solvent (e.g., dichloromethane vs. THF), and reagent stoichiometry to identify optimal conditions .

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate benzoylation without racemization .

- In Situ Monitoring : Use FT-IR to track carbonyl group formation (1720–1740 cm) and adjust reaction times dynamically .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting :

- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in oxane) causing signal broadening .

- COSY/NOESY : Confirm through-space correlations between benzoyl protons and the oxane backbone to validate stereochemical assignments .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially if chiral impurities are suspected .

Q. What strategies are effective for designing analogs with enhanced biological activity?

- Rational Design :

- Bioisosteric Replacement : Substitute the bromine atom with other halogens (Cl, I) or azide groups to modulate reactivity and binding affinity .

- Functional Group Modification : Replace benzoyl groups with acetyl or p-nitrobenzoyl to alter lipophilicity and metabolic stability .

- Enzymatic Hydrolysis Studies : Use esterases to identify metabolically labile sites, guiding prodrug development .

Q. How can computational methods predict interactions between this compound and biological targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to screen for binding to carbohydrate-processing enzymes (e.g., glycosidases) .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.